molecular formula C9H17N3O B13262453 2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol

2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol

Cat. No.: B13262453
M. Wt: 183.25 g/mol
InChI Key: DKEIVWAOVKKGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol is a chemical compound that features a pyrazole ring, an amino group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkylating agent followed by reductive amination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon or Raney nickel. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.

Scientific Research Applications

2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The amino group can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-[1-(1-methylpyrazol-4-yl)ethylamino]propan-1-ol

InChI

InChI=1S/C9H17N3O/c1-7(6-13)11-8(2)9-4-10-12(3)5-9/h4-5,7-8,11,13H,6H2,1-3H3

InChI Key

DKEIVWAOVKKGNS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=CN(N=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.